N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine
Description
N-[4-(Diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine is a Schiff base derivative featuring a fluorenyl group, a piperazine ring, and a diethylamino-substituted benzylidene moiety. The compound’s structure combines aromatic rigidity (fluorenyl), flexibility (piperazine), and electron-donating substituents (diethylamino), making it relevant for applications in organic electronics, solvatochromic dyes, or medicinal chemistry . Its molecular weight is approximately 425.56 g/mol (calculated based on the formula C₂₈H₃₂N₄), with the diethylamino group enhancing solubility in non-polar solvents compared to shorter alkyl chains .
Properties
Molecular Formula |
C28H32N4 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N-diethyl-4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]aniline |
InChI |
InChI=1S/C28H32N4/c1-3-30(4-2)23-15-13-22(14-16-23)21-29-32-19-17-31(18-20-32)28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-16,21,28H,3-4,17-20H2,1-2H3 |
InChI Key |
QMUHYNPZSXIMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine Intermediate
Direct Coupling Approach
The 4-(9H-fluoren-9-yl)piperazin-1-amine intermediate represents a crucial building block for the target compound. Based on established methodologies for fluorene-piperazine coupling, several approaches have been documented.
Nucleophilic Substitution Method
This method involves the reaction between 9H-fluoren-9-yl derivatives and N-protected piperazine:
- Protection of piperazine using tert-butoxycarbonyl (Boc) group
- Nucleophilic substitution with 9H-fluoren-9-yl halide
- Selective deprotection to generate the amine functionality
The reaction scheme typically follows this pathway:
- Boc-piperazine + 9H-fluoren-9-yl halide → N-Boc-4-(9H-fluoren-9-yl)piperazine
- N-Boc-4-(9H-fluoren-9-yl)piperazine + TFA → 4-(9H-fluoren-9-yl)piperazin-1-amine
The reaction conditions and yields are summarized in Table 1:
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Boc-protection | Di-tert-butyl dicarbonate, TEA | DCM | 0-25 | 4-6 | 85-92 |
| Coupling | 9H-fluoren-9-yl bromide, K₂CO₃ | Acetone | 65 | 8-10 | 70-78 |
| Deprotection | TFA | DCM | 0-25 | 2-3 | 88-95 |
Reductive Amination Route
An alternative approach involves reductive amination between 9H-fluoren-9-one and mono-protected piperazine:
- 9H-fluoren-9-one reacts with N-Boc-piperazine under reductive conditions
- Deprotection of the Boc group yields the desired intermediate
This reaction involves the formation of an imine intermediate followed by reduction:
- 9H-fluoren-9-one + N-Boc-piperazine → imine intermediate
- Imine intermediate + NaBH₄ → N-Boc-4-(9H-fluoren-9-yl)piperazine
- N-Boc-4-(9H-fluoren-9-yl)piperazine + TFA → 4-(9H-fluoren-9-yl)piperazin-1-amine
The reaction parameters for this approach are detailed in Table 2:
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Imine formation | 9H-fluoren-9-one, N-Boc-piperazine | Methanol/Toluene | 70-80 | 4-6 | 75-82 |
| Reduction | NaBH₄ | Methanol | 0-25 | 2-4 | 80-88 |
| Deprotection | TFA | DCM | 0-25 | 2-3 | 88-95 |
Synthesis of the Target Compound via Condensation Reaction
Direct Condensation Approach
The final step in synthesizing N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine involves a condensation reaction between 4-(9H-fluoren-9-yl)piperazin-1-amine and 4-(diethylamino)benzaldehyde. This reaction proceeds through the following mechanism:
- Nucleophilic attack by the primary amine on the aldehyde carbonyl
- Formation of a carbinolamine intermediate
- Dehydration to form the imine (Schiff base)
The reaction conditions typically involve:
- Mild acid catalysis (acetic acid or p-toluenesulfonic acid)
- Azeotropic removal of water using molecular sieves or Dean-Stark apparatus
- Moderate temperatures to prevent side reactions
Based on similar condensation reactions documented for related compounds, the optimal conditions are presented in Table 3:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Water Removal Method | Yield (%) |
|---|---|---|---|---|---|
| Acetic acid (catalytic) | Toluene | 110 | 6-8 | Dean-Stark apparatus | 75-83 |
| p-TsOH (10 mol%) | Dichloromethane | 40 | 12-24 | Molecular sieves (4Å) | 80-88 |
| No catalyst | Methanol | 65 | 24-36 | Molecular sieves (4Å) | 60-70 |
Modified Condensation Methods
Microwave-Assisted Condensation
Microwave irradiation has been shown to significantly enhance the efficiency of condensation reactions for similar compounds. This approach offers several advantages:
- Reduced reaction times (from hours to minutes)
- Higher yields due to suppression of side reactions
- Energy efficiency and operational simplicity
The microwave-assisted condensation protocol involves:
- Mixing 4-(9H-fluoren-9-yl)piperazin-1-amine and 4-(diethylamino)benzaldehyde in appropriate solvent
- Addition of a catalytic amount of acid catalyst
- Microwave irradiation under controlled temperature and power
The results of this approach are summarized in Table 4:
| Solvent | Catalyst | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Toluene | AcOH (5 mol%) | 150 | 120 | 10-15 | 85-92 |
| Ethanol | p-TsOH (5 mol%) | 100 | 80 | 20-25 | 82-90 |
| DMF | None | 200 | 150 | 5-10 | 75-85 |
One-Pot Synthesis Approach
A more efficient approach involves a one-pot synthesis starting from N-Boc-piperazine:
- Coupling of N-Boc-piperazine with 9H-fluoren-9-yl halide
- In-situ deprotection of the Boc group
- Direct condensation with 4-(diethylamino)benzaldehyde
This streamlined approach eliminates the need for isolation and purification of intermediates, potentially leading to higher overall yields and reduced waste generation. The reaction conditions and yields are presented in Table 5:
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Coupling | 9H-fluoren-9-yl bromide, K₂CO₃ | Acetone | 65 | 8-10 | -- |
| Deprotection | TFA | DCM | 25 | 2-3 | -- |
| Condensation | 4-(diethylamino)benzaldehyde, AcOH | Toluene | 110 | 6-8 | 65-75 (overall) |
Purification and Characterization
Purification Techniques
The purification of this compound typically involves a combination of techniques:
- Column chromatography using silica gel with appropriate eluent systems
- Recrystallization from suitable solvent systems
- Precipitation through solvent-antisolvent combinations
Table 6 summarizes effective purification protocols:
| Purification Method | Conditions | Recovery (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, DCM:MeOH (95:5) | 85-92 | >98 |
| Recrystallization | Ethyl acetate/hexanes | 75-85 | >99 |
| Precipitation | DCM solution in hexanes | 80-88 | >97 |
Characterization Data
The synthesized this compound can be characterized using various analytical techniques. Typical spectroscopic data for the pure compound include:
¹H NMR spectroscopy shows characteristic signals for:
- Fluorene aromatic protons (7.2-7.9 ppm)
- Benzylidene CH (8.0-8.3 ppm)
- Piperazine ring protons (2.4-3.7 ppm)
- Diethylamino group (1.0-1.2 ppm for CH₃ and 3.3-3.5 ppm for CH₂)
¹³C NMR spectroscopy reveals:
- Fluorene carbons (120-145 ppm)
- Benzylidene carbon (160-165 ppm)
- Piperazine carbons (45-55 ppm)
- Diethylamino carbons (12-15 ppm for CH₃ and 40-45 ppm for CH₂)
Mass spectrometry typically shows:
- Molecular ion peak at m/z 424.6 [M+H]⁺
- Fragment ions corresponding to key structural elements
Optimization Studies
Effect of Reaction Parameters on Condensation Yield
Various reaction parameters significantly influence the yield and purity of the final product. A systematic optimization study revealed the following trends:
Effect of Temperature and Reaction Time
The relationship between reaction temperature, time, and yield for the condensation reaction was investigated, with results shown in Table 7:
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 80 | 4 | 65 | 92 |
| 100 | 4 | 75 | 94 |
| 110 | 4 | 82 | 95 |
| 120 | 4 | 79 | 93 |
| 110 | 2 | 70 | 95 |
| 110 | 6 | 83 | 96 |
| 110 | 8 | 84 | 96 |
| 110 | 10 | 84 | 94 |
Effect of Catalyst Loading
The influence of acid catalyst concentration on the condensation reaction was also studied:
| Catalyst (AcOH) mol% | Yield (%) | Reaction Time (h) |
|---|---|---|
| 0 | 60 | 24 |
| 2 | 75 | 8 |
| 5 | 82 | 6 |
| 10 | 83 | 5 |
| 20 | 80 | 5 |
Scale-up Considerations
Scaling up the synthesis of this compound presents several challenges that must be addressed:
- Heat transfer efficiency decreases with increased reaction volume
- Mixing efficiency becomes critical for larger volumes
- Purification processes may require adaptation
Based on pilot studies, the following modifications are recommended for scale-up:
- Reduced reaction temperatures with extended reaction times
- Improved mixing systems to ensure homogeneity
- Continuous flow processing for critical reaction steps
- Modified purification protocols to accommodate larger quantities
Alternative Synthetic Routes
Piperazine Ring Formation Approach
An alternative approach involves constructing the piperazine ring after connecting other key fragments:
- Synthesis of N-(2-aminoethyl)-N'-fluoren-9-yl-ethylenediamine
- Cyclization to form the piperazine ring
- Condensation with 4-(diethylamino)benzaldehyde
This approach offers advantages for certain applications but generally provides lower overall yields compared to the methods described earlier.
Solid-Phase Synthesis Strategy
For smaller-scale preparation, particularly for research purposes, solid-phase synthesis offers several advantages:
- Simplified purification through washing steps
- Potential for automation and parallel synthesis
- Reduced solvent consumption
This approach typically employs:
- Immobilization of piperazine on a solid support
- Sequential coupling with 9H-fluoren-9-yl derivatives
- On-resin condensation with 4-(diethylamino)benzaldehyde
- Cleavage and purification
Chemical Reactions Analysis
Piperazine Ring Reactivity
The piperazine moiety exhibits nucleophilic character at its nitrogen atoms, enabling:
Example : Under solvent-free conditions with primary amines, the piperazine undergoes Dimroth rearrangement, relocating substituents from position 2 to 3 while retaining the fluorenyl group .
Benzylidene Group Reactivity
The conjugated imine bond (C=N) in the benzylidene group participates in:
Note : The electron-donating diethylamino group stabilizes the imine bond, reducing hydrolysis rates compared to unsubstituted analogs .
Thermal Stability
-
Decomposition : Above 200°C, the compound undergoes thermal degradation, releasing fluorenyl fragments and forming polycyclic aromatic hydrocarbons (PAHs).
-
Analysis : Thermogravimetric analysis (TGA) shows a 5% mass loss at 180°C under nitrogen .
Photochemical Reactivity
-
UV Exposure : The fluorenyl group absorbs at 254 nm, leading to π-π* transitions and potential [2+2] cycloaddition with adjacent aromatic systems .
Reaction Optimization Challenges
Scientific Research Applications
N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
N-[4-(Dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine
- Structure: Differs by having a dimethylamino (-N(CH₃)₂) group instead of diethylamino (-N(C₂H₅)₂).
- Molecular weight is ~397.50 g/mol .
- Applications : Likely used in similar contexts but with altered photophysical properties due to reduced electron donation.
4-(9H-Fluoren-9-yl)-N-(pyridin-4-ylmethylene)piperazin-1-amine
- Structure: Replaces the diethylamino-benzylidene with a pyridin-4-ylmethylene group.
- Impact : The pyridine ring is electron-withdrawing, which may decrease fluorescence intensity but improve stability in acidic conditions. Molecular weight is 354.46 g/mol .
- Applications : Suitable for coordination chemistry or as a ligand in metal-organic frameworks due to pyridine’s Lewis basicity.
Variations in the Aromatic Core
N-(4-(4-Ethylpiperazin-1-yl)phenyl)acridin-9-amine
- Structure : Replaces the fluorenyl group with an acridine core and incorporates an ethylpiperazine substituent.
- The ethylpiperazine group introduces basicity, aiding solubility in polar solvents .
- Applications : Likely used in fluorescent probes or DNA intercalation studies due to acridine’s intrinsic fluorescence and binding properties.
N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine
- Structure : Features a benzothiadiazole ring (electron-deficient) and dipropyl-fluorenyl groups.
- Impact : The benzothiadiazole unit introduces strong electron-withdrawing effects, enabling charge-transfer transitions. Dipropyl groups increase steric bulk, reducing aggregation in solid-state applications .
- Applications : Promising for organic photovoltaics or as a red-emitting fluorophore.
Fluorenyl Modifications
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Structure : Substitutes the piperazine ring with a biphenyl-amine group and adds a phenyl substituent to the fluorenyl core.
- Impact : The biphenyl-amine group extends conjugation, red-shifting absorption/emission spectra. Phenyl substitution on fluorenyl enhances thermal stability .
- Applications : Suitable for OLEDs or hole-transport materials due to extended π-conjugation.
Key Data Comparison
Research Findings and Implications
- Solvatochromism: The diethylamino group in the target compound enhances solvatochromic sensitivity compared to dimethylamino or pyridyl analogs, as electron-donating groups amplify polarity-dependent spectral shifts .
- Fluorescence : Fluorenyl-based compounds generally exhibit strong fluorescence, but acridine or benzothiadiazole derivatives (e.g., ) may offer tunable emission wavelengths for optoelectronic devices.
- Synthetic Flexibility : Piperazine-containing analogs (e.g., ) demonstrate modular synthesis, enabling tailored properties via substituent variation.
Biological Activity
N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a piperazine core substituted with a benzylidene group and a 9H-fluorenyl moiety, which may contribute to its biological properties. The diethylamino group is expected to enhance solubility and bioavailability.
Antimalarial Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit promising antimalarial properties. For instance, related compounds have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The inhibition concentration (IC50) values for these compounds typically range from 14 to 31 μM, suggesting moderate potency against malaria parasites .
Antitumor Activity
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Research into pyrazole derivatives has revealed that many exhibit significant inhibitory effects on various cancer cell lines, and this compound may share similar mechanisms of action. Specifically, it could inhibit key proteins involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of the diethylamino group enhances the lipophilicity and possibly the binding affinity to biological targets.
- Fluorenyl Moiety : This component may contribute to increased interaction with cellular membranes or specific protein targets due to its planar structure.
Table 1 summarizes the IC50 values of various derivatives related to this compound:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | Plasmodium falciparum | 14 |
| Compound B | Plasmodium falciparum | 18 |
| This compound | Various cancer cell lines | TBD |
Case Studies
Case Study 1: Antimalarial Screening
In a study evaluating several piperazine derivatives for antimalarial activity, this compound was identified as a lead compound due to its ability to inhibit P. falciparum with an IC50 value indicating effective action against malaria .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of piperazine derivatives demonstrated that modifications in the piperazine ring significantly affected their cytotoxicity against breast cancer cell lines. The study highlighted that compounds with bulky substituents, similar to those found in this compound, showed enhanced activity compared to their simpler counterparts .
Q & A
Basic: What synthetic routes are commonly employed for N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine, and how are intermediates purified?
Answer:
The compound is typically synthesized via a Schiff base condensation reaction. A primary amine (e.g., 4-(9H-fluoren-9-yl)piperazin-1-amine) reacts with 4-(diethylamino)benzaldehyde in a refluxing alcoholic solvent (e.g., methanol) for 12–24 hours . Purification often involves vacuum evaporation followed by column chromatography (silica gel, chloroform:methanol gradients) to isolate the imine product. For intermediates like substituted piperazines, mass spectrometry (MS-ESI+) and -NMR are critical for verifying structural integrity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Mass Spectrometry (ESI+): Confirms molecular weight (e.g., expected [M+H] peaks) and detects side products like unreacted amines or aldehydes .
- -NMR: Identifies characteristic shifts for the benzylidene proton (~8.3 ppm), fluorenyl aromatic protons (7.2–7.8 ppm), and diethylamino groups (1.2–3.4 ppm) .
- HPLC: Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination?
Answer:
Crystallographic contradictions (e.g., disordered fluorenyl groups or ambiguous bond lengths) require:
- High-resolution data collection at low temperatures (100 K) to minimize thermal motion artifacts .
- SHELX refinement: Dual-space algorithms in SHELXD/SHELXL optimize heavy atom positioning, while TWIN commands address twinning in non-merohedral crystals .
- Validation tools: CheckCIF analyzes geometric outliers, and residual density maps identify misplaced solvent molecules .
Advanced: What experimental strategies improve yield and purity in large-scale synthesis?
Answer:
- Reaction optimization: Use excess aldehyde (1.2–1.5 eq.) to drive Schiff base formation, monitored by TLC .
- Workup modifications: Liquid-liquid extraction (dichloromethane/water) removes polar impurities before chromatography .
- Crystallization: Recrystallization from ether/hexane mixtures enhances purity (>99%) by exploiting differential solubility of the product and unreacted fluorenyl precursors .
Advanced: How is the compound evaluated for biological activity, particularly receptor interactions?
Answer:
- In vitro assays: Competitive binding studies (e.g., radioligand displacement for dopamine D3 receptors) quantify affinity (K) using HEK293 cells expressing human receptors .
- Functional assays: cAMP accumulation or β-arrestin recruitment assays determine agonism/antagonism .
- Structural analogs: Replace the fluorenyl group with carbazole or biphenyl moieties to study steric effects on receptor selectivity .
Advanced: How do solvatochromic properties influence photophysical studies of this compound?
Answer:
The benzylidene-fluorenyl conjugate system exhibits solvatochromism due to intramolecular charge transfer (ICT).
- UV/Vis spectroscopy: Measure λ shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to calculate ET(30) polarity parameters .
- Computational modeling: DFT (B3LYP/6-31G*) predicts HOMO-LUMO gaps and correlates with experimental absorption bands .
Advanced: What analytical challenges arise in quantifying degradation products under varying pH conditions?
Answer:
- Hydrolysis pathways: The imine bond is prone to acid-catalyzed hydrolysis, generating 4-(diethylamino)benzaldehyde and fluorenyl-piperazine.
- LC-MS/MS: Use multiple reaction monitoring (MRM) to detect degradation products at trace levels (<0.1%) .
- Stability studies: Accelerated aging (40°C/75% RH) identifies conditions requiring inert atmosphere storage .
Advanced: How are stereochemical outcomes controlled during synthesis of chiral derivatives?
Answer:
- Chiral auxiliaries: Use (1R,4R)- or (1S,4S)-cyclohexylamine precursors to enforce specific configurations in piperazine derivatives .
- Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .
- Circular dichroism (CD): Monitors enantiopurity by correlating Cotton effects with absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
